Glucocorticoid receptor agonist-1

Overview

Description

Glucocorticoid receptor agonist-1 is a synthetic compound designed to mimic the effects of endogenous glucocorticoids. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. This compound binds to the glucocorticoid receptor, a type of nuclear receptor, and modulates the expression of various genes involved in inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of steroidal precursors, which are modified through a series of chemical reactions such as oxidation, reduction, and substitution . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Glucocorticoid receptor agonist-1 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

Glucocorticoid receptor agonist-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the structure-activity relationship of glucocorticoids.

Biology: Investigated for its role in modulating gene expression and cellular responses to stress and inflammation.

Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories

Mechanism of Action

Glucocorticoid receptor agonist-1 exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound also influences various signaling pathways, including the inhibition of pro-inflammatory transcription factors and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Cortisol: The primary endogenous glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

Prednisolone: Another synthetic glucocorticoid commonly used in clinical settings

Uniqueness: Glucocorticoid receptor agonist-1 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. This selectivity allows for targeted modulation of gene expression with potentially fewer side effects compared to other glucocorticoids. Additionally, its synthetic nature allows for structural modifications to enhance its therapeutic profile .

Biological Activity

Glucocorticoids (GCs) are steroid hormones that exert a wide range of biological effects through their interaction with the glucocorticoid receptor (GR), a member of the nuclear hormone receptor superfamily. The compound known as Glucocorticoid receptor agonist-1 (GRA-1) is a selective agonist that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and metabolic disorders. This article aims to provide a detailed overview of the biological activity of GRA-1, including its mechanisms of action, effects on various physiological processes, and recent research findings.

Upon binding to glucocorticoids, GR undergoes a conformational change that allows it to translocate to the nucleus, where it regulates gene expression by binding to glucocorticoid response elements (GREs) in the promoters of target genes. This action can lead to either transactivation (upregulation of gene expression) or transrepression (downregulation of gene expression) depending on the context and specific genes involved.

Key Mechanisms:

- Transactivation : GR homodimers bind to GREs, promoting the expression of anti-inflammatory proteins such as MAPK phosphatase 1 (MKP1) and IκBα, which inhibit pro-inflammatory pathways .

- Transrepression : GR can inhibit the activity of other transcription factors such as NF-κB and AP-1 by competing for binding sites or through direct interactions, thus suppressing pro-inflammatory gene expression .

Biological Effects

GRA-1 exhibits several biological effects that are relevant to its therapeutic potential:

1. Anti-inflammatory Effects

GRA-1 has been shown to significantly reduce inflammation in various animal models. For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby alleviating conditions such as asthma and rheumatoid arthritis .

2. Metabolic Effects

Chronic exposure to glucocorticoids is associated with metabolic side effects, including insulin resistance and altered lipid metabolism. GRA-1's selective activation may help mitigate these adverse effects while retaining beneficial anti-inflammatory actions .

3. Effects on Immune Function

GRA-1 modulates immune responses by influencing lymphocyte apoptosis and proliferation. It has been observed that GRA-1 can induce apoptosis in certain immune cells while promoting the survival of others, which could be beneficial in treating autoimmune diseases .

Case Studies

Recent studies have highlighted the efficacy of GRA-1 in various clinical settings:

- Asthma Management : A clinical trial demonstrated that patients treated with GRA-1 showed significant improvements in lung function and reductions in airway hyperreactivity compared to those receiving standard glucocorticoid therapy .

- Rheumatoid Arthritis : In a controlled study, GRA-1 reduced joint inflammation and damage in animal models, suggesting its potential as a safer alternative to traditional glucocorticoids .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Metabolic regulation | Improved insulin sensitivity | |

| Immune modulation | Induction of lymphocyte apoptosis |

Recent Research Findings

Recent investigations into GRA-1 have focused on its selective agonistic properties compared to traditional glucocorticoids. Research indicates that GRA-1 may offer similar therapeutic benefits with fewer side effects due to its ability to selectively activate specific GR pathways without broadly activating all GR-mediated responses .

Key Findings:

- Selective Activation : Studies suggest that GRA-1 preferentially activates pathways associated with anti-inflammatory responses while minimizing metabolic disturbances typically seen with systemic glucocorticoids .

- Potential for Combination Therapy : There is ongoing research into combining GRA-1 with other agents such as REDD1 inhibitors to enhance therapeutic efficacy while reducing side effects associated with long-term glucocorticoid use .

Properties

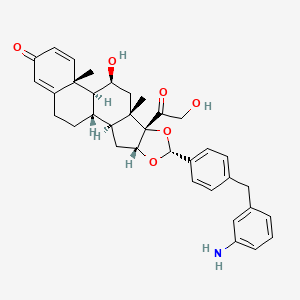

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPSOPXQDGEHP-WWBNNTNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.